Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative. Its structure features:
- A tetrahydrobenzothiophene core with a bicyclic 4,5,6,7-tetrahydro arrangement.
- An (acetyloxy)imino group (-N-OAc) at position 7, introducing hydrolytic sensitivity and polarity.
- An ethyl ester at position 3, contributing to solubility in organic solvents.
This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging its reactive imino and amide groups for further derivatization .
Properties
Molecular Formula |
C20H20N2O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl (7Z)-7-acetyloxyimino-2-benzamido-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,21,24)/b22-15- |
InChI Key |
UGXFHFRYCQKCFO-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, followed by functionalization to introduce the acetyloxyimino and benzamido groups. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides under conditions such as acid or base catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imino group to amine using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzothiophene core.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include oxides, amines, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 7
Key analogs differ in substituents at positions 2 and 7, significantly altering physicochemical properties:
Key Observations:
- Benzoylamino vs.
- (Acetyloxy)imino vs. Oxo: The (acetyloxy)imino group introduces hydrolytic instability compared to the oxo group in ’s compound, limiting its shelf life .
- Bromopropanoylamino: The bromine atom in ’s compound enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
Crystallographic and Computational Analysis
- Software Tools : Structural validation of analogs uses SHELX for refinement () and ORTEP-3 for visualization (). The target compound’s structure could be resolved similarly .
- Conformational Stability : The tetrahydrobenzothiophene core in all analogs adopts a chair-like conformation, stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) .
Research Implications
- Drug Development: The benzoylamino and imino groups in the target compound suggest utility as a protease inhibitor scaffold, akin to similar benzothiophene derivatives .
- Material Science : Brominated analogs () are valuable in polymer chemistry for functional group incorporation .
Biological Activity
Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, including analgesic and antimicrobial properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzothiophene core with various functional groups that contribute to its reactivity and biological properties. The presence of the acetyloxy group and the benzoylamino moiety enhances its potential for diverse interactions within biological systems.
Analgesic Activity
Research has demonstrated that derivatives of benzothiophene exhibit significant analgesic effects. For instance, a study using the "hot plate" method on outbred white mice showed that certain related compounds demonstrated analgesic activity exceeding that of standard analgesics like metamizole. This suggests that this compound may also possess similar or enhanced analgesic properties due to its structural characteristics .
Antimicrobial Properties
Benzothiophene derivatives have been investigated for their antimicrobial activities. This compound's unique structure may contribute to its effectiveness against various microbial strains. Studies indicate that modifications in the functional groups of benzothiophene compounds can lead to increased antimicrobial potency. Thus, further exploration of this compound could reveal its potential as an antimicrobial agent.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Analgesic | Exceeded effects of metamizole in animal models | |
| Antimicrobial | Potential effectiveness against microbial strains |
Case Study: Analgesic Efficacy
In a controlled experiment involving various benzothiophene derivatives, it was found that compounds with similar structural motifs to this compound exhibited marked analgesic effects. The study utilized both male and female mice and assessed pain response through the hot plate method. The results indicated a statistically significant reduction in pain response times compared to control groups treated with placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
